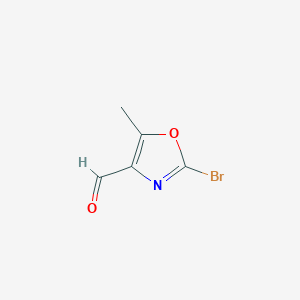
2-Bromo-5-methyl-oxazole-4-carbaldehyde
Übersicht
Beschreibung
2-Bromo-5-methyl-oxazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H4BrNO2 and its molecular weight is 189.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-5-methyl-oxazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
The chemical structure of this compound includes a bromine atom and an oxazole ring, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 202.02 g/mol. Its unique structure allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H6BrN1O2 |
| Molecular Weight | 202.02 g/mol |
| IUPAC Name | This compound |
| CAS Number | 74888458 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have also been investigated. A series of assays revealed that this compound could induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Table 1 summarizes the findings from various studies on the biological activities of this compound.
| Study Reference | Biological Activity | Cell Line/Organism | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | |
| Anticancer | MCF-7 (breast cancer) | 15 | |
| Anticancer | HT29 (colon cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the oxazole ring enhance its binding affinity to enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of key processes such as apoptosis and cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations as low as 25 µM, the compound significantly reduced bacterial viability, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
A study focusing on breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM .
Eigenschaften
IUPAC Name |
2-bromo-5-methyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBBNUSESANLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















